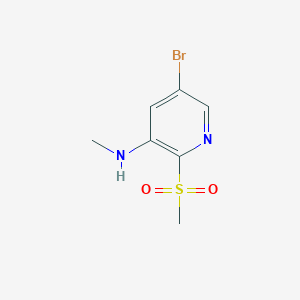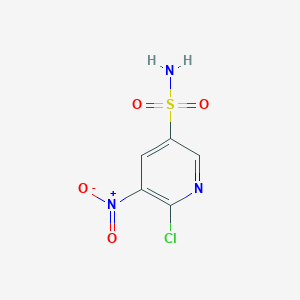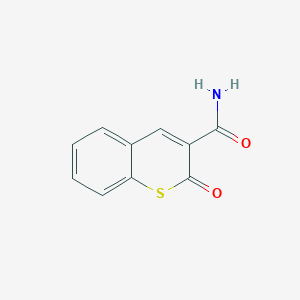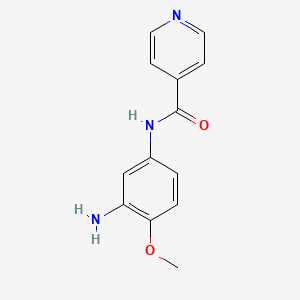![molecular formula C13H12N2O3 B13888358 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve green chemistry principles to minimize waste and environmental impact. For example, solventless conditions and the use of environmentally friendly reagents are preferred .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives with multiple rings and complex structures .
Aplicaciones Científicas De Investigación
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of dopamine receptors, which is relevant for its potential use in treating neurological disorders . The compound’s structure allows it to interact with various amino acid residues in the target proteins, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: Another derivative with similar biological activities.
Phthalimide: A simpler structure but with comparable reactivity and applications.
Uniqueness
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione is unique due to its complex structure, which includes multiple rings and functional groups.
Propiedades
Fórmula molecular |
C13H12N2O3 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
Clave InChI |
UBDGGDUWSGLVTF-JTQLQIEISA-N |
SMILES isomérico |
CN1CC[C@@H](C1=O)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)


![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)

![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)


